Dialuminium nickel tetraoxide

Methane partial oxidation Syngas production Heterogeneous catalysis

Select NiAl₂O₄ spinel (CAS 12004-35-2) for unmatched thermal stability and catalytic performance where impregnated Ni/Al₂O₃ fails. Its partially inverse spinel structure enables controlled exsolution of highly dispersed metallic Ni⁰ nanoparticles upon reduction, resisting sintering and carbon-induced deactivation. At 625°C, achieve 70% CH₄ conversion in partial oxidation of methane—matching 1%Rh/Al₂O₃ at a fraction of the cost. In dry reforming at 750°C, co-precipitated NiAl₂O₄ delivers 84% CH₄ and 90% CO₂ conversion with only ~3.6% coke deposition, outperforming NiFe₂O₄. Thermal stability ranks NiAl₂O₄ > CoAl₂O₄ > ZnAl₂O₄, ensuring minimal surface area loss across repeated thermal cycling. For photocatalysis, specify nanoplatelet morphology (Eg = 3.08 eV) for enhanced visible-light activity.

Molecular Formula Al2NiO4
Molecular Weight 176.652
CAS No. 12004-35-2
Cat. No. B576501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDialuminium nickel tetraoxide
CAS12004-35-2
Molecular FormulaAl2NiO4
Molecular Weight176.652
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ni+2]
InChIInChI=1S/2Al.Ni.4O/q2*+3;+2;4*-2
InChIKeyOADDCINVIUHXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dialuminium Nickel Tetraoxide (CAS 12004-35-2): Essential Spinel Oxide for High-Temperature Catalysis and Functional Ceramics


Dialuminium nickel tetraoxide (CAS 12004-35-2), also known as nickel aluminate (NiAl₂O₄), is an inorganic spinel oxide with a molecular weight of 176.65 g/mol [1]. It crystallizes in a cubic spinel structure (space group 227, Pearson symbol cF56) with lattice parameters a ≈ 8.05 Å [2]. This compound is employed as a catalyst support and active phase in high-temperature heterogeneous catalysis, as well as a component in ceramic pigments and functional coatings. Its defining characteristic is a partially inverse spinel cation distribution, where Ni²⁺ occupies octahedral sites and Al³⁺ distributes between both octahedral and tetrahedral sites, a structural feature that directly influences its thermal stability, reducibility, and catalytic behavior [3].

Why Generic Al₂O₃-Supported Nickel or Other Spinels Cannot Substitute for NiAl₂O₄ in Demanding Catalytic Applications


Substituting NiAl₂O₄ with simple NiO/γ-Al₂O₃ mixtures or other transition metal aluminates (e.g., CoAl₂O₄, ZnAl₂O₄) fails to replicate its performance in high-temperature catalytic processes. Unlike impregnated Ni/Al₂O₃, where nickel is prone to sintering and carbon-induced deactivation, the spinel structure of NiAl₂O₄ acts as a thermally robust reservoir, enabling the controlled exsolution of highly dispersed metallic Ni⁰ nanoparticles upon reduction [1]. Furthermore, its partially inverse cation distribution yields a unique electronic structure that enhances H₂ dissociation and reactant activation [2]. Generic substitution ignores these structural and electronic advantages, leading to unpredictable activity, selectivity, and lifetime. The quantitative evidence below establishes the specific performance metrics that differentiate NiAl₂O₄ from its closest in-class analogs.

Dialuminium Nickel Tetraoxide (NiAl₂O₄) Quantitative Differentiation Evidence Guide


Superior Methane Partial Oxidation Activity Compared to Supported Ni and Commercial Pt Catalysts

Bulk NiAl₂O₄ catalyst demonstrates significantly higher methane conversion in partial oxidation compared to alumina-supported nickel catalysts prepared by conventional impregnation and a commercial platinum catalyst. At 625°C, bulk NiAl₂O₄ achieves 70% CH₄ conversion, outperforming 11%Ni/Al₂O₃ (30% conversion), 14%Ni/Al₂O₃ (65% conversion), and 1%Pt/Al₂O₃ (30% conversion). Its performance is comparable to a commercial rhodium catalyst (1%Rh/Al₂O₃, 75% conversion) [1].

Methane partial oxidation Syngas production Heterogeneous catalysis

Highest Thermal Stability Among Common Transition Metal Aluminate Spinels

NiAl₂O₄ exhibits the highest thermal stability among the series of transition metal aluminate spinels. Experimental determination of thermal stability, based on the retention of BET surface area and crystallite size after calcination, reveals the order: NiAl₂O₄ > CoAl₂O₄ > ZnAl₂O₄ [1]. This superior stability is attributed to the higher bond dissociation energy of Ni-O compared to Co-O and Zn-O, and the specific cation distribution in the spinel structure.

Thermal stability Spinel oxides High-temperature materials

Higher Dry Reforming of Methane Activity and Selectivity with Lower Coke Deposition vs. NiFe₂O₄

NiAl₂O₄ nano-particles prepared by co-precipitation demonstrate superior performance in dry reforming of methane (DRM) compared to NiFe₂O₄. At 750°C, NiAl₂O₄ achieves CH₄ conversion of 84 mol% and CO₂ conversion of 90 mol%, with a coke deposition of only ~3.6% [1]. In contrast, NiFe₂O₄ shows lower activity due to the formation of Ni-Fe alloy particles, whereas NiAl₂O₄ generates isolated Ni⁰ species that are more active and resistant to carbon accumulation.

Dry reforming of methane Coke resistance Syngas production

Morphology-Dependent Bandgap Tunability for Optoelectronic and Photocatalytic Applications

The optical bandgap (Eg) of NiAl₂O₄ is not fixed but tunable based on synthesis method and morphology. NiAl₂O₄ nanospheres (NSPs) prepared by microwave combustion method exhibit an Eg of 3.41 eV, while nanoplatelets (NPLs) prepared by conventional combustion method show a lower Eg of 3.08 eV [1]. This 0.33 eV difference enables tailoring of light absorption properties for specific photocatalytic or optoelectronic applications.

Bandgap engineering Photocatalysis Nanostructured oxides

Ultra-High Surface Area Achievable via Sol-Gel Synthesis for Enhanced Catalytic Support Performance

NiAl₂O₄ prepared via sol-gel methods can achieve exceptionally high specific surface areas, far exceeding those of conventional ceramic synthesis. Using controlled hydrolysis of mixed metal alkoxides, single-phase cubic spinel NiAl₂O₄ powders with surface areas in the range of 200-300 m² g⁻¹ are obtained [1]. These materials are mesoporous with pore radii typically between 3.2-6.4 nm, providing an ideal architecture for dispersing active metal nanoparticles in catalytic applications.

High surface area Catalyst support Sol-gel synthesis

Low-Temperature Heat Capacity Anomaly Differentiating NiAl₂O₄ from CoAl₂O₄ for Cryogenic Applications

Low-temperature adiabatic calorimetry reveals a sharp anomaly in the heat capacity of NiAl₂O₄ peaking at T = 7.5 K. This contrasts with CoAl₂O₄, where the anomaly occurs at T = 9 K [1]. The standard entropy at 298.15 K for NiAl₂O₄ is (97.1 ± 0.2) J·mol⁻¹·K⁻¹, while CoAl₂O₄ has a higher value of (100.3 ± 0.2) J·mol⁻¹·K⁻¹.

Heat capacity Cryogenics Thermodynamic properties

Dialuminium Nickel Tetraoxide (NiAl₂O₄): Optimal Procurement Scenarios Based on Evidence-Driven Performance


High-Temperature Syngas Production via Partial Oxidation of Methane

Select bulk NiAl₂O₄ as a cost-effective catalyst alternative to supported Rh or Pt for partial oxidation of methane. At 625°C, NiAl₂O₄ achieves 70% CH₄ conversion, matching the performance of 1%Rh/Al₂O₃ while significantly outperforming 1%Pt/Al₂O₃ and supported Ni catalysts [1]. This scenario is ideal for industrial syngas generation where noble metal cost is prohibitive.

Dry Reforming of Methane (DRM) for Syngas Production

Utilize co-precipitated NiAl₂O₄ nano-particles for DRM operations at 750°C. This catalyst delivers high CH₄ (84%) and CO₂ (90%) conversion with only ~3.6% coke deposition, offering superior stability and resistance to deactivation compared to NiFe₂O₄ alternatives [2]. This scenario is optimal for processes utilizing CO₂ as a feedstock, contributing to carbon capture and utilization strategies.

High-Temperature Cyclic Processes Requiring Exceptional Thermal Stability

For applications such as chemical looping combustion or high-temperature catalyst supports subject to repeated thermal cycling, NiAl₂O₄ is the preferred spinel oxide due to its proven thermal stability ranking: NiAl₂O₄ > CoAl₂O₄ > ZnAl₂O₄ [3]. This ensures minimal surface area loss and crystallite growth, maintaining catalytic performance over extended operational lifetimes.

Photocatalytic or Optoelectronic Device Fabrication Requiring Tunable Bandgap

For visible-light photocatalysis or optoelectronic components, select NiAl₂O₄ with a controlled morphology. Nanoplatelets (Eg = 3.08 eV) offer enhanced visible light absorption compared to nanospheres (Eg = 3.41 eV) [4]. Procurement should specify the synthesis method (e.g., conventional combustion for nanoplatelets) to achieve the desired bandgap.

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